molecular formula C19H15FN2O B3837271 4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide

4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide

Cat. No.: B3837271
M. Wt: 306.3 g/mol
InChI Key: IDUWZXDQQUPYMW-FYJGNVAPSA-N
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Description

4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide is an organic compound with the molecular formula C17H12FNO. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide typically involves the condensation of 4-fluorobenzoyl chloride with 1-naphthylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(naphthalen-1-ylmethyl)benzamide
  • 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • 4-fluoro-N-(2-naphthyl)benzamide

Uniqueness

4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide is unique due to its specific structural features, such as the presence of a fluorine atom and a naphthyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c1-13(16-7-6-14-4-2-3-5-17(14)12-16)21-22-19(23)15-8-10-18(20)11-9-15/h2-12H,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUWZXDQQUPYMW-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
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4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
Reactant of Route 3
4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
Reactant of Route 4
4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
Reactant of Route 5
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4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
Reactant of Route 6
4-fluoro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide

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